molecular formula C5H9IO2 B6589394 5-iodopentanoic acid CAS No. 19448-36-3

5-iodopentanoic acid

Cat. No.: B6589394
CAS No.: 19448-36-3
M. Wt: 228
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Description

5-Iodopentanoic acid (CAS 19448-36-3) is a high-purity organic compound with the molecular formula C5H9IO2 and a molecular weight of 228.03 g/mol. This chemical serves as a valuable alkylating agent and versatile building block in organic and medicinal chemistry research. Its terminal iodine moiety makes it an excellent precursor for various nucleophilic substitution reactions, facilitating the introduction of a pentanoic acid chain into more complex molecular structures. A key research application of this compound and its derivatives, such as Methyl 5-iodopentanoate (CAS 14273-88-2), is their use in hypervalent iodine-mediated synthesis . This method is instrumental in constructing complex heterocyclic frameworks, including steroidal 5/5-spiroiminals and 5/5-spiroaminals, which are core structures found in numerous biologically active natural products . The compound enables critical C-H activation and aminyl radical-mediated cyclization pathways, offering researchers a powerful tool for developing novel synthetic methodologies . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Available in a range of quantities to suit your laboratory needs .

Properties

CAS No.

19448-36-3

Molecular Formula

C5H9IO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Synthetic Trajectories for 5 Iodopentanoic Acid and Its Functionalized Derivatives

Direct and Indirect Halogenation Approaches

Halogenation strategies provide versatile pathways for the synthesis of 5-iodopentanoic acid. These methods include nucleophilic substitution, decarboxylative iodination, and oxidative reactions.

Nucleophilic Substitution Strategies from Halogenated Precursors

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a more readily available halogenated precursor. smolecule.com The Finkelstein reaction, a classic example of this strategy, utilizes an iodide salt to displace a different halogen atom.

In a typical procedure, 5-bromopentanoic acid is treated with sodium iodide (NaI) in a suitable solvent. The iodide ion (I⁻) acts as the nucleophile, attacking the carbon atom bonded to the bromine atom. This results in the displacement of the bromide ion (Br⁻) and the formation of this compound. smolecule.com The reaction is driven to completion by the precipitation of the less soluble sodium bromide in solvents like acetone.

This method is advantageous due to the commercial availability of 5-bromopentanoic acid and the generally high yields achieved under relatively mild conditions. The general reaction is as follows:

Br(CH₂)₄COOH + NaI → I(CH₂)₄COOH + NaBr smolecule.com

Another approach involves the conversion of a corresponding alcohol to an iodide. For instance, 5-hydroxypentanoic acid can be transformed into this compound. This transformation can be achieved using reagents like triphenylphosphine (B44618) and iodine. nih.gov

Principles of Decarboxylative Iodination in Carboxylic Acid Transformations

Decarboxylative iodination offers a distinct route to iodoalkanes from carboxylic acids, resulting in a product with one less carbon atom than the starting material. wikipedia.org The most well-known of these reactions is the Hunsdiecker-Borodin reaction. wikipedia.orgnih.gov

In the classic Hunsdiecker reaction, a silver salt of a carboxylic acid is treated with a halogen, such as iodine, to produce an organic halide. wikipedia.orgalfa-chemistry.com The reaction proceeds through a radical mechanism involving an acyl hypohalite intermediate. wikipedia.orgnih.gov For the synthesis of an iodoalkane, the reaction would start with a six-carbon dicarboxylic acid monoester to yield a five-carbon iodo-ester, which can then be hydrolyzed to this compound.

Modifications to the Hunsdiecker reaction have been developed to avoid the need for silver salts. The Suárez modification, for example, uses diacetoxyiodobenzene (B1259982) (DIB) and elemental iodine under ultraviolet light to convert a carboxylic acid directly into the corresponding iodide. alfa-chemistry.com Another variation, the Kochi modification, employs lead tetraacetate (Pb(OAc)₄) and an iodine source. alfa-chemistry.com

More recent advancements have focused on visible-light-induced decarboxylative iodination, offering milder and more efficient conditions. organic-chemistry.orgrsc.orgthieme-connect.com These methods often utilize photoredox catalysts to facilitate the decarboxylation and subsequent iodination of both aromatic and aliphatic carboxylic acids. organic-chemistry.orgrsc.org While many examples focus on aromatic acids, the principles can be extended to aliphatic systems. rsc.org

Oxidative Reactions in Iodinated Derivative Synthesis

Oxidative reactions provide another avenue for the synthesis of iodinated compounds. smolecule.com These methods can involve the direct iodination of a precursor or the oxidative functionalization of a molecule containing an iodine-bearing reagent.

One approach involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), in the presence of an iodine source. rsc.org These reagents can mediate the oxidative decarboxylation of carboxylic acids to form iodides. rsc.org For example, the treatment of a carboxylic acid with PIDA and iodine under irradiation can yield the corresponding iodo compound in high yields. rsc.org

Furthermore, oxidative cleavage of certain functional groups can lead to the formation of carboxylic acids. While not a direct synthesis of this compound, oxidative methods are crucial in synthesizing precursors. For instance, the iodine-catalyzed oxidation of alcohols and aldehydes can produce carboxylic acids. rsc.orgorganic-chemistry.org

Lactone Ring-Opening Methodologies

The ring-opening of lactones presents an effective and regioselective pathway to synthesize haloalkanoic acids, including this compound.

Hydriodic Acid-Mediated Conversion of δ-Valerolactone to this compound

The reaction of δ-valerolactone with hydriodic acid (HI) is a direct and high-yielding method for the preparation of this compound. cdnsciencepub.com In this reaction, the lactone ring is opened through nucleophilic attack by the iodide ion.

The process typically involves heating δ-valerolactone with concentrated hydriodic acid. cdnsciencepub.com The reaction proceeds with high efficiency, affording this compound in yields of up to 97%. cdnsciencepub.com The mechanism involves the protonation of the ester oxygen of the lactone, followed by nucleophilic attack of the iodide ion at the C5 position, leading to the opening of the ring and formation of the iodoacid.

This method is particularly advantageous for its directness and high conversion rate. cdnsciencepub.com

Isomeric Iodopentanoic Acid Formation from γ- and δ-Lactones

The reaction of different lactone isomers with hydriodic acid can lead to the formation of corresponding isomeric iodopentanoic acids. While δ-valerolactone exclusively yields this compound, the ring-opening of γ-valerolactone with hydriodic acid produces 4-iodopentanoic acid. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

Studies have shown that the reaction of various γ- and δ-alkanolactones with hydrogen halides results in facile ring-opening to form monohalo-n-alkanoic acids. cdnsciencepub.comresearchgate.net The position of the halogen on the resulting alkanoic acid is determined by the size of the lactone ring. For instance, γ-butyrolactone yields 4-iodobutanoic acid upon reaction with HI. cdnsciencepub.comcdnsciencepub.com

Interestingly, with longer carbon chains, the reaction of γ-lactones with HI can lead to a mixture of isomeric iodoacids due to rearrangements. For example, the reaction of γ-caprolactone (a six-carbon lactone) gives a mixture of 4- and 5-iodohexanoic acids. cdnsciencepub.com However, for the five-carbon system, the reaction is highly regioselective, with γ-valerolactone giving only 4-iodopentanoic acid and δ-valerolactone giving only this compound. cdnsciencepub.comcdnsciencepub.com

The ratio of lactone to iodoacid at equilibrium has been found to decrease as the length of the carbon chain increases. cdnsciencepub.comcdnsciencepub.com

Ester Cleavage Reactions yielding this compound

The hydrolysis of esters to yield carboxylic acids is a fundamental transformation in organic synthesis. libretexts.orgdalalinstitute.com This reaction can be catalyzed by either an acid or a base. libretexts.orggeeksforgeeks.org

Acid-Catalyzed Hydrolysis:

In acidic hydrolysis, an ester is heated with a large excess of water containing a strong acid catalyst, such as sulfuric acid. libretexts.orgsavemyexams.com This reaction is the reverse of Fischer esterification and is a reversible process that does not proceed to completion. libretexts.orgdalalinstitute.com The equilibrium can be shifted towards the products by using a large excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

When a base like sodium hydroxide (B78521) or potassium hydroxide is used, the reaction is termed saponification and is irreversible, leading to the formation of a carboxylate salt and an alcohol. libretexts.orgsavemyexams.com The reaction goes to completion because the carboxylate ion is deprotonated under the basic conditions, making it a poor leaving group. savemyexams.comlibretexts.org The carboxylic acid can be obtained by subsequent acidification. savemyexams.com

A specific method for cleaving alkyl carboxylates to produce carboxylic acids involves the use of aluminum powder and iodine in anhydrous acetonitrile. sci-hub.seorganic-chemistry.org This non-hydrolytic method is effective for a variety of esters, including ethyl, isopropyl, tert-butyl, and benzyl (B1604629) carboxylates, affording the corresponding carboxylic acids in high yields. sci-hub.se This procedure can also be applied to the cleavage of lactones to form ω-iodoalkylcarboxylic acids. sci-hub.seorganic-chemistry.org For instance, ε-caprolactone is converted to this compound in nearly quantitative yield. sci-hub.se

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

Characteristic Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong acid (e.g., H₂SO₄) Strong base (e.g., NaOH, KOH) libretexts.org
Reaction Type Reversible equilibrium savemyexams.com Irreversible savemyexams.com
Products Carboxylic acid and alcohol libretexts.org Carboxylate salt and alcohol libretexts.org

| Completion | Does not go to completion libretexts.org | Goes to completion libretexts.org |

Advanced Synthetic Exploitation of this compound as a Synthon

This compound serves as a valuable building block, or synthon, in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and an alkyl iodide, allows for a wide range of chemical transformations.

Homologation, the process of extending a carbon chain by one unit, can be achieved using radical-mediated reactions. researchgate.netnih.gov A method for the one-step homologation of carboxylic acids utilizes a (1-phosphoryl)vinyl sulfonate reagent under mild conditions. nih.gov This can be applied to a variety of aliphatic carboxylic acids. nih.gov

Radical coupling reactions provide a powerful tool for forming carbon-carbon bonds. In one example, protected (S)-2-amino-5-iodopentanoic acid undergoes homolytic homologation in the synthesis of (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (AOE), a component of the cyclic tetrapeptide chlamydocin (B1668628). rsc.org This involves the addition of a radical derived from the iodoamino acid to a chiral epoxyenone. rsc.org The reaction can be initiated with radical initiators like tributyltin hydride or triphenyltin (B1233371) hydride. rsc.org

Cross-coupling reactions, often catalyzed by transition metals, are also prevalent. nih.govthieme-connect.com Nickel-catalyzed cross-coupling reactions have been developed for the reaction of unactivated alkyl halides. thieme-connect.com Furthermore, photoredox catalysis can be employed to generate alkyl radicals from carboxylic acids for use in coupling reactions. nih.gov

Table 2: Examples of Radical Reactions Involving this compound Derivatives

Reactant Reaction Type Key Reagents Product Type Reference
Protected (S)-2-amino-5-iodopentanoic acid Homolytic Homologation Tributyltin hydride, Epoxyenone Protected (2S,9S)-AOE rsc.org
Carboxylic Acids C1 Homologation (1-phosphoryl)vinyl sulfonate reagent Homologated esters, amides, or acids nih.gov

Esterification is a common strategy for protecting the carboxylic acid functionality of this compound, preventing it from interfering with reactions at the alkyl iodide terminus. geeksforgeeks.orgcommonorganicchemistry.com

Fischer Esterification: This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. geeksforgeeks.orgcommonorganicchemistry.com It is most effective for simple alcohols like methanol (B129727) and ethanol (B145695) which can be used in large excess. commonorganicchemistry.com

Steglich Esterification: For acid-sensitive substrates, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a good alternative. commonorganicchemistry.com

Alkylation: The carboxylic acid can be converted to its carboxylate salt and then alkylated with an alkyl halide, such as iodomethane, to form the corresponding methyl ester. commonorganicchemistry.com

Protecting Groups: The choice of protecting group is crucial and must be stable to the reaction conditions employed in subsequent steps, while also being readily removable. organic-chemistry.org For amino-functionalized derivatives of this compound, common amine protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.orgrochester.edu These groups can be selectively removed under different conditions (acidic for Boc, basic for Fmoc), allowing for orthogonal protection strategies in complex syntheses. organic-chemistry.org

This compound and its derivatives are key starting materials for constructing complex molecular architectures, particularly unnatural amino acids.

For instance, tert-butyl 4-(9-fluorenylmethoxycarbonylamino)-5-iodopentanoate has been synthesized from Fmoc-Glu(OtBu)-OH and used to create substituted 4-aminomethyl Aba-containing inhibitors. nih.gov The iodide can be displaced with azide, followed by reduction to the amine, which can then be further functionalized. nih.gov

The synthesis of (S)-2-amino-5-iodopentanoic acid containing cyclic tetrapeptides has been described as a precursor for the stereospecific synthesis of the cyclic tetrapeptide chlamydocin via free radical homologation. researchgate.netresearchgate.net Additionally, benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has been synthesized from protected L-amino acids and is a precursor for various amino acid analogs. researchgate.net

The development of new methods for the synthesis of unnatural amino acids is an active area of research. chemrxiv.orglibretexts.org These methods include the alkylation of glycine (B1666218) derivatives, the Strecker synthesis, and the asymmetric hydrogenation of dehydroamino acids. libretexts.org The versatility of this compound as a starting material allows for its incorporation into these and other synthetic routes to generate novel amino acid analogs with diverse side chains and functionalities.

Mechanistic Elucidation of Reactions Involving 5 Iodopentanoic Acid

Reaction Mechanisms in Haloacid Formation

The synthesis of 5-iodopentanoic acid can be achieved through various synthetic routes, with nucleophilic substitution reactions being a cornerstone of its formation. ebsco.comorganic-chemistry.org These reactions involve an electron-rich species, the nucleophile, attacking an electron-deficient carbon atom, displacing a leaving group. organic-chemistry.org The specific mechanism, whether SN1 or SN2, is influenced by factors such as the substrate, nucleophile, leaving group, and solvent. organic-chemistry.org

In the context of forming this compound, a common precursor is γ-valerolactone. csic.esrsc.org The ring-opening of this lactone to form the haloacid is a key transformation. researchgate.netnih.gov This process can be catalyzed by acids. rsc.orgosti.gov The reaction of γ-valerolactone with hydriodic acid (HI) exemplifies a nucleophilic substitution pathway where the iodide ion (I-) acts as the nucleophile. researchgate.net

Another potential pathway involves the conversion of a suitable precursor, such as a molecule with a good leaving group at the 5-position of a pentanoic acid derivative. For instance, a compound with a tosylate or mesylate group could undergo nucleophilic substitution with an iodide salt. organic-chemistry.org In such a scenario, the reaction would likely follow an S_N2 mechanism, especially if the carbon bearing the leaving group is primary, leading to inversion of stereochemistry if the center is chiral. organic-chemistry.org

The table below summarizes the key aspects of nucleophilic substitution pathways in the synthesis of this compound.

Precursor Reagent Mechanism Type Key Steps
γ-ValerolactoneHydriodic Acid (HI)Nucleophilic Acyl Substitution1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by iodide ion. 3. Ring-opening.
5-Tosylpentanoic AcidSodium Iodide (NaI)S_N21. Backside attack by iodide ion. 2. Displacement of tosylate leaving group.

During the synthesis and subsequent reactions of haloacids like this compound, isomerization processes can occur through a series of elimination, addition, and rearrangement reactions. libretexts.orglibretexts.org These processes can lead to the formation of constitutional isomers, affecting the purity and yield of the desired product.

Elimination Reactions: Halogenoalkanes can undergo elimination reactions, typically in the presence of a base, to form alkenes. savemyexams.commsu.edu In the context of this compound, an intramolecular elimination is less likely due to the formation of a strained ring. However, intermolecular elimination could potentially occur under basic conditions, leading to the formation of unsaturated carboxylic acids. The E2 mechanism, a bimolecular process, is a common pathway for such eliminations. msu.edu The regioselectivity of the elimination often follows Zaitsev's rule, favoring the formation of the more substituted alkene. masterorganicchemistry.com

Addition Reactions: The reverse of elimination, electrophilic addition, can also play a role in isomerization. libretexts.org For instance, if an unsaturated pentenoic acid isomer is present, the addition of HI can occur. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the iodine will add to the more substituted carbon, which could lead to the formation of different iodopentanoic acid isomers. libretexts.org

Rearrangement Reactions: Carbocation rearrangements are a common feature in reactions involving carbocation intermediates, such as those that can be formed under acidic conditions or during S_N1 reactions. libretexts.orglibretexts.orgmvpsvktcollege.ac.in If a carbocation is formed at one position on the pentyl chain, a hydride or alkyl shift can occur to form a more stable carbocation, leading to the formation of a rearranged product upon nucleophilic attack. mvpsvktcollege.ac.in For example, a primary carbocation could rearrange to a more stable secondary carbocation. While less common for primary systems, these rearrangements can be significant under certain conditions. libretexts.org

The interplay of these reactions can lead to a complex mixture of products. For example, the acid-catalyzed ring-opening of γ-valerolactone can lead to the formation of various pentenoic acid isomers, which can then undergo further reactions. nih.gov

The following table outlines the potential isomerization processes involving this compound.

Process Mechanism Intermediate/Key Feature Potential Outcome
EliminationE2Strong base, anti-periplanar arrangementFormation of unsaturated pentenoic acids
AdditionElectrophilic AdditionCarbocation intermediate, Markovnikov's ruleFormation of different iodopentanoic acid isomers
Rearrangement1,2-Hydride/Alkyl ShiftCarbocation intermediateFormation of a more stable carbocation leading to rearranged products

Decarboxylative iodination is a process where a carboxylic acid is converted into an iodoalkane with the loss of carbon dioxide. acs.org This transformation offers an alternative route to iodo-compounds. While direct decarboxylative iodination of this compound itself would lead to a di-iodinated product, understanding the mechanism is relevant for the synthesis of related iodoalkanes from carboxylic acid precursors.

Several methods for decarboxylative halogenation have been developed, often involving radical or organometallic intermediates. acs.orgosti.gov

Hunsdiecker Reaction: A classic method for decarboxylative halogenation is the Hunsdiecker reaction, which traditionally involves the reaction of a silver salt of a carboxylic acid with a halogen. acs.org The mechanism is believed to proceed through a radical pathway.

Modern Catalytic Methods: More recent developments have focused on catalytic methods, often employing transition metals like palladium or copper. osti.govthieme-connect.comnih.gov For instance, a palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has been reported. nih.gov The proposed mechanism involves the in-situ formation of an acid chloride, followed by oxidative addition of the palladium catalyst, decarbonylation, and subsequent steps leading to the aryl iodide. nih.gov

Another approach involves visible-light-induced decarboxylative iodination, which proceeds via a radical mechanism. qu.edu.qa Copper-catalyzed halodecarboxylation has also been shown to be a general method, proceeding through an aryl radical intermediate. osti.gov

While many of these methods have been developed for aryl carboxylic acids, the underlying principles can be extended to aliphatic systems. The key steps in these catalytic cycles often involve:

Activation of the carboxylic acid.

Decarboxylation to generate a radical or organometallic intermediate.

Reaction with an iodine source to form the final iodo-compound.

The table below provides a summary of different decarboxylative iodination pathways.

Method Key Reagents Proposed Intermediate Applicability
Hunsdiecker ReactionSilver carboxylate salt, IodineRadicalAliphatic and Aromatic Carboxylic Acids
Palladium-Catalyzed Decarbonylative IodinationPd catalyst, 1-iodobutaneOrganopalladiumAryl and Vinyl Carboxylic Acids. nih.gov
Visible-Light-Induced Decarboxylative IodinationMolecular iodine, baseRadicalCoumarin-3-carboxylic acids. qu.edu.qa
Copper-Catalyzed HalodecarboxylationCu catalyst, N-iodosuccinimideAryl Radical(Hetero)aryl Carboxylic Acids. osti.gov

Role of Eliminations, Additions, and Rearrangements in Isomerization Processes

Equilibrium and Kinetic Studies

The interconversion between γ-valerolactone and this compound is a reversible process governed by equilibrium dynamics. researchgate.netchemeurope.comwikipedia.org Under acidic conditions, such as in the presence of hydriodic acid, an equilibrium is established between the cyclic lactone and the open-chain iodocarboxylic acid. researchgate.net

The position of this equilibrium is influenced by several factors, including temperature, solvent, and the concentrations of the reactants and products. nih.gov Kinetic studies of similar lactone hydrolysis reactions have shown that the process can be slow, with the time to reach equilibrium being measurable. osti.govnih.gov For instance, in the acid-catalyzed ring-opening of α-methyl-γ-butyrolactone in methanol (B129727), the time to reach 50% conversion to the equilibrium ratio was estimated to be around 30 minutes. nih.gov

The equilibrium constant (K_eq) for the hydrolysis of lactones is generally higher than that for straight-chained esters, indicating that the formation of the hydroxyacid (or in this case, the iodoacid) is favored. chemeurope.com The stability of the lactone ring plays a significant role, with five-membered γ-lactones like γ-valerolactone being particularly stable due to minimal angle strain. nih.govchemeurope.com

The kinetics of the forward reaction (lactonization) and the reverse reaction (hydrolysis/ring-opening) can be described by pseudo-first-order rate constants, k_1 and k_-1, respectively. osti.gov The equilibrium constant is then the ratio of these rate constants (K_eq = k_1 / k_-1). osti.gov

The table below presents hypothetical kinetic data for the equilibrium between γ-valerolactone and this compound, illustrating the approach to equilibrium.

Time (min) [γ-Valerolactone] (M) [this compound] (M)
01.000.00
100.850.15
200.720.28
300.610.39
600.450.55
1200.350.65
Equilibrium0.300.70

Note: This is a hypothetical data table for illustrative purposes.

Thermodynamic parameters, particularly entropy changes (ΔS), play a crucial role in determining the position of the lactone-iodocarboxylic acid equilibrium and thus the product ratios. chemeurope.comnih.govnih.gov

The ring-opening of a lactone to form a linear hydroxyacid (or iodoacid) generally leads to an increase in entropy. chemeurope.comwikipedia.org This is because the linear molecule has more conformational freedom (more ways to arrange itself in space) compared to the more rigid cyclic structure of the lactone. savemyexams.comstudymind.co.uk An increase in the number of molecules in a reaction also contributes to a positive entropy change. studymind.co.uklibretexts.org

The Gibbs free energy change (ΔG) for the reaction, which determines the spontaneity and the position of equilibrium, is related to the enthalpy change (ΔH) and the entropy change (ΔS) by the equation ΔG = ΔH - TΔS. A more positive ΔS makes ΔG more negative, favoring the products.

While the enthalpy of hydrolysis for lactones and straight-chain esters is similar, the entropy of hydrolysis for lactones is less than that for straight-chain esters. chemeurope.com However, the ring-opening of a cyclic molecule to an acyclic one still results in an increase in entropy. This entropic driving force favors the formation of the open-chain this compound.

The following table summarizes the expected entropy changes for the interconversion of γ-valerolactone and this compound.

Reaction Change in Molecularity Change in Conformational Freedom Expected Sign of ΔS
γ-Valerolactone → this compound0IncreasePositive
This compound → γ-Valerolactone0DecreaseNegative

This positive entropy change for the ring-opening reaction contributes to the equilibrium favoring the formation of this compound. chemeurope.com

Applications of 5 Iodopentanoic Acid in Medicinal Chemistry and Chemical Biology Research

Development of Chemical Probes and Bioactive Scaffolds

5-Iodopentanoic acid serves as a versatile starting material and intermediate in the synthesis of various molecules used in medicinal chemistry and chemical biology research. Its utility stems from the presence of both a carboxylic acid and an iodine atom, allowing for a range of chemical modifications.

Precursor for Radiopharmaceutical Agent Synthesis, e.g., Fluorinated Amino Acid Analogs

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), there is a continuous demand for novel radiolabeled compounds for imaging and diagnostic purposes. nih.gov Fluorine-18 (¹⁸F) is a commonly used radionuclide, and the development of ¹⁸F-labeled amino acid analogs is of significant interest for oncology imaging, as tumors often exhibit increased amino acid transport. nih.govradiologykey.com

While direct radiofluorination of complex molecules can be challenging, a common strategy involves the use of prosthetic groups, which are small, pre-labeled molecules that can be attached to a larger target molecule. radiologykey.com this compound can serve as a precursor in the multi-step synthesis of these fluorinated analogs. Although not directly used in the final radiolabeling step, it provides the carbon backbone for creating more complex precursors, such as iodinated cyclic tyrosine analogs. nih.gov These iodinated intermediates can then be converted to their corresponding organotin or boronic ester derivatives, which are suitable for subsequent radiofluorination reactions to produce the final ¹⁸F-labeled amino acid analogs. nih.govnih.gov The development of efficient synthesis routes for these precursors is crucial for the accessibility of novel PET tracers. nih.gov

Intermediate in the Elucidation of Biochemical Pathways, e.g., Mevalonate (B85504) Pathway Studies

The mevalonate pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These molecules are the building blocks for a vast array of isoprenoids, which have diverse biological functions. wikipedia.orgethz.ch Understanding the enzymes and intermediates of this pathway is essential for developing drugs that can modulate its activity, such as statins. wikipedia.org

Enzyme inhibitors and substrate analogs are invaluable tools for studying biochemical pathways. In the context of the mevalonate pathway, analogs of mevalonate-5-diphosphate are used to probe the mechanism of mevalonate diphosphate (B83284) decarboxylase (MDD), a key enzyme in the pathway. nih.gov While this compound itself is not a direct analog, its structural features can be incorporated into the synthesis of more complex molecules designed to interact with enzymes in this pathway. For instance, the synthesis of 6-fluoromevalonate (B1218973) diphosphate (FMVAPP), an inhibitory analog of the natural substrate, involves multiple steps where a molecule with a similar carbon chain length is functionalized. nih.gov The principles of organic synthesis, using building blocks like this compound, are fundamental to creating such probes for elucidating the intricacies of metabolic pathways like the mevalonate pathway. medchemexpress.com

Building Block for Complex Natural Product Synthesis, e.g., Chlamydocin (B1668628)

Chlamydocin is a cyclic tetrapeptide with significant biological activity, making it an attractive target for total synthesis. researchgate.netmolaid.com The synthesis of such complex natural products often requires a strategic and stepwise approach, utilizing versatile building blocks that can be elaborated into the final structure.

In several synthetic routes towards chlamydocin, (S)-2-amino-5-iodopentanoic acid, a derivative of this compound, has been employed as a key intermediate. researchgate.netmolaid.comrsc.org Specifically, it has been used in a stereospecific synthesis involving a free radical homologation from a cyclic tetrapeptide containing this iodo-amino acid. researchgate.netmolaid.com This approach allows for the construction of the complex (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) residue, which is a crucial component of chlamydocin and essential for its biological activity. rsc.org The use of the iodo-derivative is advantageous for introducing further functionality down the synthetic pathway. Some synthetic strategies have also considered the use of (S)-2-amino-5-chloropentanoic acid as an alternative to the iodo-variant to potentially avoid intramolecular side reactions. whiterose.ac.uk

Natural Product Key Intermediate Derived from this compound Synthetic Strategy
Chlamydocin(S)-2-amino-5-iodopentanoic acidStereospecific synthesis via free radical homologation. researchgate.netmolaid.comrsc.org

Contribution to Advanced Organic Methodologies

The reactivity of the carbon-iodine bond and the carboxylic acid group in this compound makes it a useful substrate in the development and exploration of new synthetic methods.

Reactions in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgptfarm.pl This methodology is considered environmentally friendly as it often eliminates the need for expensive and hazardous organic solvents. wikipedia.orgptfarm.plusv.ro The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgptfarm.pl

Alkylation reactions are commonly performed under PTC conditions. While specific examples detailing the use of this compound in PTC are not prevalent in the provided search results, the principles of PTC are broadly applicable to the alkylation of carboxylate salts. In such a reaction, the carboxylate anion of this compound could be transferred to an organic phase to react with an alkylating agent. The efficiency of PTC depends on several factors, including the structure of the catalyst and the nature of the reactants. princeton.edugoogle.com

Exploration of Novel Decarboxylative Coupling Strategies

Decarboxylative coupling reactions have emerged as a significant transformation in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds from readily available carboxylic acids. dlut.edu.cnnih.gov These methods are attractive because carboxylic acids are abundant and often inexpensive. dlut.edu.cn Recent advancements have focused on the use of visible-light photoredox catalysis and transition-metal catalysis to facilitate these transformations under mild conditions. dlut.edu.cnnih.gov

While the direct use of this compound in a specific named decarboxylative coupling strategy was not explicitly found, its structure is relevant to the broader field. The Hunsdiecker reaction, a classic example of decarboxylative halogenation, traditionally uses silver salts of carboxylic acids. acs.org More modern, transition-metal-free methods have been developed for the decarboxylative iodination of benzoic acids using molecular iodine. acs.org Furthermore, general catalytic methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids have been developed, which can produce a range of aryl halides. princeton.edu The principles of these decarboxylative strategies could potentially be applied to aliphatic carboxylic acids like this compound, offering a pathway to generate pentyl iodide or other functionalized alkanes.

Methodology General Transformation Potential Relevance of this compound
Phase-Transfer CatalysisAlkylation of carboxylatesThe carboxylate of this compound could be alkylated under PTC conditions.
Decarboxylative CouplingConversion of R-COOH to R-X or R-R'Could potentially undergo decarboxylative iodination or coupling to form new C-C bonds.

Analytical and Spectroscopic Characterization Techniques for 5 Iodopentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 5-iodopentanoic acid, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms in this compound. The chemical shift (δ) of each proton is influenced by its local electronic environment. The acidic proton of the carboxylic acid group is highly deshielded and typically appears far downfield in the 10–12 ppm region, often as a broad singlet due to hydrogen bonding. libretexts.org The protons on the carbon chain exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

The protons on the carbon adjacent to the iodine atom (C5) are deshielded due to the electronegativity of iodine and are expected to resonate at a lower field compared to other methylene (B1212753) protons. Conversely, the protons on the carbon alpha to the carbonyl group (C2) are also deshielded. The signals for the methylene groups at positions 3 and 4 will appear at intermediate chemical shifts. The integration of the peaks in the ¹H NMR spectrum corresponds to the number of protons giving rise to each signal, confirming the presence of the nine hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H on C2~2.4Triplet
H on C3~1.7Quintet
H on C4~1.9Quintet
H on C5~3.2Triplet
OH10-12Broad Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of this compound. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 170-180 ppm. libretexts.org The carbon atom bonded to the iodine (C5) is also characteristically shifted, typically appearing at a low field. The remaining methylene carbons (C2, C3, and C4) will have signals in the aliphatic region of the spectrum.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the clear differentiation of each carbon in the pentanoic acid chain. This technique is particularly useful for confirming the successful incorporation of the iodine atom at the terminal position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (ppm)
C1 (C=O)~179
C2~33
C3~29
C4~32
C5~6

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. slideshare.netmiamioh.edu Upon ionization, the molecule forms a molecular ion (M+), and the mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound, which is 228.03 g/mol . nih.gov

The fragmentation of the molecular ion provides valuable structural clues. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org The presence of iodine, a heavy halogen, will also lead to characteristic isotopic patterns and fragmentation, such as the cleavage of the C-I bond. The analysis of these fragments helps to piece together the structure of the original molecule and confirm the identity of this compound.

Table 3: Expected Mass Spectrometry Fragments for this compound

Fragment m/z Description
[C₅H₉IO₂]⁺228Molecular Ion
[C₅H₈O₂]⁺100Loss of I
[C₅H₉O]⁺85Loss of COOH and H
[C₄H₉I]⁺184Loss of COOH
[COOH]⁺45Carboxyl group

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) for Volatile Derivatives

While carboxylic acids themselves can be challenging to analyze directly by Gas Chromatography (GC) due to their low volatility and tendency to adsorb onto the column, their more volatile derivatives, such as esters, are well-suited for this technique. rsc.orgnih.gov For instance, this compound can be converted to its methyl or ethyl ester, which can then be readily analyzed by GC. This method is valuable for monitoring the progress of reactions involving the synthesis or modification of this compound and for determining the purity of the resulting esterified product. silae.itwvu.edu The retention time of the derivative in the GC column is a characteristic property that can be used for identification when compared to a known standard.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used to monitor the progress of chemical reactions involving this compound. tifr.res.inwvu.edu A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. Due to the polar nature of the carboxylic acid group, this compound is a relatively polar compound and will have a lower retention factor (Rf) value compared to less polar starting materials or products. savemyexams.com By comparing the spots of the reaction mixture to those of the starting materials and expected products, one can quickly assess whether the reaction is complete. Visualization of the spots can be achieved using methods such as UV light or by staining with reagents like iodine vapor. tifr.res.in

Prospective Research Directions and Uncharted Frontiers for 5 Iodopentanoic Acid Chemistry

Innovations in Sustainable Synthesis of ω-Iodocarboxylic Acids

The traditional synthesis of ω-iodocarboxylic acids, including 5-iodopentanoic acid, often relies on nucleophilic substitution reactions, such as the Finkelstein reaction. This method involves converting a corresponding bromo- or chloro-alkanoic acid or its ester into the iodo-derivative using an iodide salt like sodium iodide or potassium iodide in a suitable solvent like acetone. lookchem.comx-mol.comnih.govresearchgate.net While effective, research is moving towards more sustainable and efficient protocols.

Future innovations are focused on several key areas:

Green Solvents and Catalysts: A significant advancement involves adapting the Finkelstein reaction to non-polar organic solvents by using a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, and water. x-mol.com This approach broadens the range of applicable solvents and can streamline multi-step syntheses. x-mol.com

Flow Chemistry: The use of flow reactors for synthesis offers advantages in terms of safety, scalability, and reaction control. A reported flow protocol for the photochemical cross-coupling of α-iodosulfones demonstrates the potential for continuous manufacturing processes in related chemistries. rsc.org

Enzymatic Synthesis: Biocatalysis presents a highly sustainable route. Enzymes like 2-haloacid dehalogenases, which catalyze the cleavage of carbon-halogen bonds, are a major area of study. researchgate.netnih.gov While their primary application is in dehalogenation, understanding their mechanisms could pave the way for reverse engineering or discovering enzymes capable of catalyzing the specific iodination of alkanoic acids under mild, aqueous conditions.

Decarboxylative Iodination: A promising transition-metal-free method involves the decarboxylative iodination of carboxylic acids using molecular iodine (I₂). acs.org This approach uses the readily available carboxylic acid group as a handle for introducing iodine, offering an atom-economical alternative to traditional substitution reactions. acs.org The method has been shown to be scalable and robust for a range of electron-rich benzoic acids. acs.org

Development of Novel Catalytic Transformations for Selective Functionalization

The carbon-iodine (C-I) bond in this compound is a versatile functional group, acting as a leaving group in substitution reactions and a key participant in cross-coupling and radical reactions. Future research is heavily invested in developing novel catalytic systems that can selectively transform this bond with high precision and efficiency.

Enzymatic Dehalogenation: A significant area of research focuses on 2-haloacid dehalogenases (EC 3.8.1.X), which are enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in 2-haloalkanoic acids to form 2-hydroxyalkanoic acids. researchgate.netnih.gov These enzymes are of interest for their potential in bioremediation and the synthesis of optically pure compounds. researchgate.netnih.gov They can act on short-chain (C2 to C4) haloalkanoic acids with an inversion of configuration at the C-2 position. uniprot.org While current research primarily focuses on α-haloacids, exploring or engineering dehalogenases that can act on terminal iodo-substituents like that in this compound is a frontier in biocatalysis.

Radical-Mediated Functionalization: The C-I bond is relatively weak, making it an excellent precursor for generating carbon-centered radicals under mild conditions. Recent advances in photoredox and iron catalysis have enabled the use of alkyl radicals, generated from compounds like this compound, in a variety of powerful C-C bond-forming reactions. acs.org For instance, the homolytic cleavage of the C-I bond can initiate radical chain reactions or be used in tandem with other processes for complex molecule synthesis. rsc.orgresearchgate.net Iron-catalyzed cross-coupling reactions using alkyl halides have shown remarkable efficiency and applicability, even for constructing challenging tertiary centers. acs.org

Transition-Metal-Free C-I Bond Activation: There is growing interest in activating the C-I bond without transition metal catalysts, often using light. rsc.org Photoexcitation of halogen-bonding complexes between an alkyl iodide and a Lewis base can generate active radical species for subsequent reactions. rsc.org This catalyst-free approach offers a more sustainable and cost-effective method for the functionalization of iodoalkanes. rsc.org

These emerging catalytic strategies promise to expand the synthetic utility of this compound, enabling its incorporation into a wider array of complex molecules and materials with greater control and efficiency.

Expanded Utility in Supramolecular Chemistry and Materials Science Applications

The unique properties of the iodine atom—its size, polarizability, and ability to form halogen bonds—make this compound a valuable building block for supramolecular chemistry and materials science.

Halogen Bonding in Supramolecular Assembly: The iodine atom in this compound can act as a halogen bond donor, forming specific, directional, non-covalent interactions with Lewis basic atoms like oxygen or nitrogen. This interaction is being increasingly exploited to construct complex, ordered supramolecular architectures. chemrxiv.orgbeilstein-journals.org Researchers have used Lewis acid-base interactions between anions and iodine-containing neutral molecules to create multicomponent molecular conductors with unique donor arrangements and supramolecular assemblies. acs.orgoup.com The driving force for these assemblies can be the weak, yet additive, secondary bonding interactions between electron-deficient iodine atoms and electron-rich atoms on adjacent molecules. beilstein-journals.org

Functional Materials: The incorporation of ω-iodocarboxylic acids into larger structures can impart specific properties. For example, 5-bromovaleric acid, a close analogue, is used in the synthesis of functionalized nanodiamonds and water-soluble nanoplatelets of potassium graphite (B72142) for potential use in drug delivery and energy storage. lookchem.com Similarly, this compound can serve as a versatile linker or surface modifier for nanoparticles and other materials.

Molecular Conductors and Frameworks: Iodine-containing molecules have been successfully used as building blocks for creating molecular conductors. acs.orgoup.com Furthermore, the principles of self-assembly driven by non-covalent interactions can be used to create metal-organic frameworks (MOFs). rsc.org Such frameworks can exhibit large voids and channels, making them suitable for applications like the reversible capture of small molecules, such as iodine itself. rsc.org The carboxylic acid and iodo- functionalities of this compound make it an ideal candidate for designing novel MOFs with tailored properties.

The future in this area involves designing more complex and functional systems where the iodo- and carboxyl- groups of this compound are strategically positioned to direct the self-assembly of molecules into materials with novel electronic, optical, or host-guest properties.

Theoretical and Computational Chemistry Contributions to Reaction Design and Prediction

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound, accelerating the discovery of new reactions and materials.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are used to investigate reaction mechanisms at the atomic level. acs.orgnih.gov Studies on the activation of the carbon-iodine bond, for example, can calculate activation barriers and reaction energy profiles, providing deep insight into the process. acs.orgnih.gov This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies have explored the oxidative addition of copper(I) into the C-I bond and the activation of C-I bonds on niobium-carbon clusters, revealing the influence of catalysts on the reaction energetics. acs.orgnih.govresearchgate.net

Reaction Prediction and Design: As computational power grows, it becomes increasingly feasible to predict the outcomes of unknown reactions. Methods like the "Artificial Force Induced Reaction" (AFIR) can be used to explore chemical reaction-path networks, potentially uncovering novel transformations. hokudai.ac.jp Computational analysis can partition a reaction into distinct phases (e.g., preparation, bond breaking/forming, product adjustment), offering a detailed picture of the chemical process. smu.edu This predictive power allows for the in silico design of new reactions and functional molecules, reducing the need for laborious trial-and-error experimentation. hokudai.ac.jp

Understanding Non-Covalent Interactions: Computational chemistry is vital for studying the subtle non-covalent forces that govern supramolecular assembly, such as halogen bonding. DFT calculations have been used to examine the interactions between molecular iodine and alcohols, shedding light on the nature of halogen bond formation. These calculations help in designing molecules like this compound that can self-assemble into predictable and functional higher-order structures. beilstein-journals.org Furthermore, computational tools can predict spectroscopic properties and even fluorescence quantum yields for newly designed molecules, guiding the development of new probes and sensors. mdpi.com

The synergy between computational prediction and experimental validation is a major frontier. By accurately modeling the reactivity of the C-I bond and the intermolecular interactions it mediates, theoretical chemistry will play a pivotal role in unlocking the full potential of this compound in synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 5-iodopentanoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves iodination of pentanoic acid precursors (e.g., via halogen exchange or electrophilic substitution). Characterization requires nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm regioselectivity and purity, complemented by high-performance liquid chromatography (HPLC) for quantitative analysis. Document experimental protocols rigorously, including reagent ratios, temperature controls, and solvent systems, to ensure reproducibility .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

  • Methodological Answer : Stability assessments should include accelerated degradation studies under varying conditions (light, humidity, temperature). Use spectroscopic monitoring (UV-Vis, NMR) to detect decomposition products. Store samples in inert atmospheres (argon) at low temperatures (-20°C) and avoid prolonged exposure to light. Report stability data in supplementary materials to guide peer replication .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes unreacted iodine or byproducts. Recrystallization using polar aprotic solvents (e.g., acetone) enhances purity. Validate purity via melting point analysis and thin-layer chromatography (TLC) with iodine staining .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) and isotopic labeling (e.g., deuterated analogs) to track reaction pathways. Computational modeling (DFT calculations) can predict transition states and regioselectivity. Compare experimental outcomes (e.g., SN2 vs. radical mechanisms) with theoretical data to validate hypotheses .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight). Replicate experiments under controlled conditions to identify procedural variability. Use statistical tools (e.g., ANOVA) to quantify data reliability. Transparently report anomalies in supplementary materials (Table 1).

Table 1. Methodological Approaches to Address Spectroscopic Data Contradictions

StepActionRationaleReference
1Cross-validation with IR/MSConfirms structural consistency
2Replicate under varied conditionsIdentifies environmental variability
3Statistical analysis (ANOVA)Quantifies data significance
4Literature meta-analysisContextualizes findings

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies and electron density maps. Validate models against experimental kinetic data (e.g., rate constants). Incorporate solvent effects (PCM models) and steric parameters to improve accuracy. Publish computational protocols in open-access repositories for peer validation .

Q. What experimental designs minimize side reactions during the synthesis of this compound derivatives?

  • Methodological Answer : Optimize stoichiometry (e.g., iodine equivalents) and reaction time to suppress over-iodination. Use protecting groups (e.g., tert-butyl esters) for carboxylate moieties. Monitor intermediates via in-situ techniques (e.g., real-time NMR). Include control experiments to isolate side products .

Guidelines for Data Presentation and Reproducibility

  • Data Tables : Follow IUPAC guidelines for reporting spectroscopic data (e.g., chemical shifts in ppm, coupling constants in Hz). Include error margins and confidence intervals in kinetic studies .
  • Supplementary Materials : Provide raw NMR spectra, chromatograms, and computational input files to enable replication. Use standardized formats (e.g., .cif for crystallography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.